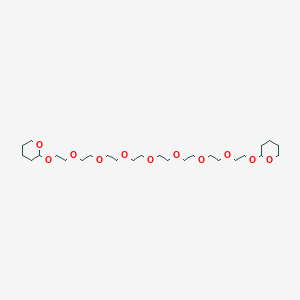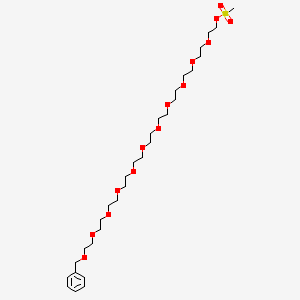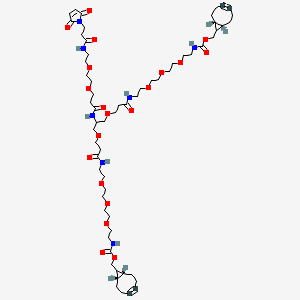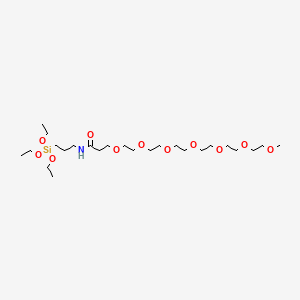
Azido-PEG11-t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG11-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains an azide group and a tert-butyl ester group. The azide group is known for its reactivity in click chemistry, particularly in reactions with terminal alkynes and cyclooctyne derivatives. The tert-butyl ester group serves as a protective group for the carboxyl group, which can be deprotected under acidic conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azido-PEG11-t-butyl ester is synthesized through a series of chemical reactions involving the introduction of the azide group and the tert-butyl ester group. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation process, where polyethylene glycol (PEG) is functionalized with reactive groups.
Introduction of Azide Group: The azide group is introduced through a nucleophilic substitution reaction, where a suitable precursor is reacted with sodium azide (NaN3).
Protection of Carboxyl Group: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and an acid catalyst
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in specialized reactors with precise temperature and pressure control .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG11-t-butyl ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with terminal alkynes and cyclooctyne derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).
Deprotection Reactions: The tert-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction does not require a catalyst and can proceed under mild conditions.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are used to remove the tert-butyl protecting group.
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions with alkynes.
Free Carboxylic Acid: Formed upon deprotection of the tert-butyl ester group.
Aplicaciones Científicas De Investigación
Azido-PEG11-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions to form stable triazole linkages.
Biology: Employed in bioconjugation techniques to attach biomolecules, such as proteins and nucleic acids, to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and polymers, with specific functional properties.
Mecanismo De Acción
The mechanism of action of Azido-PEG11-t-butyl ester primarily involves its reactivity in click chemistry reactions. The azide group reacts with terminal alkynes or cyclooctyne derivatives to form stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications . The tert-butyl ester group serves as a protective group for the carboxyl group, which can be deprotected under acidic conditions to yield the free carboxylic acid .
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG12-t-butyl ester: Similar structure with an additional ethylene glycol unit, providing a longer PEG spacer.
Azido-PEG4-t-butyl ester: Shorter PEG spacer, resulting in different solubility and reactivity properties.
Azido-PEG8-t-butyl ester: Intermediate PEG spacer length, balancing solubility and reactivity.
Uniqueness
Azido-PEG11-t-butyl ester is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. The azide group allows for efficient click chemistry reactions, while the tert-butyl ester group offers protection for the carboxyl group until deprotection is desired .
Propiedades
Fórmula molecular |
C29H57N3O13 |
|---|---|
Peso molecular |
655.8 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C29H57N3O13/c1-29(2,3)45-28(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-31-32-30/h4-27H2,1-3H3 |
Clave InChI |
TVNIWZCSQMCKCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930951.png)



![4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B11930966.png)

![3-[[3,4-dioxo-2-[1-(4-propan-2-ylfuran-2-yl)propylamino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide](/img/structure/B11930979.png)
![5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid](/img/structure/B11930980.png)


![6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide](/img/structure/B11931004.png)

